N-(1,3-benzothiazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[d]thiazol-6-yl)benzamide” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of benzothiazole, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of “N-(benzo[d]thiazol-6-yl)benzamide” involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N-(benzo[d]thiazol-6-yl)benzamide” has been analyzed using techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis
The chemical reactions involving “N-(benzo[d]thiazol-6-yl)benzamide” are complex and involve multiple steps. For instance, the synthesis process involves reactions with 2-amino benzothiazoles and N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Scientific Research Applications
Synthetic Chemistry Applications
N-(benzo[d]thiazol-6-yl)benzamide derivatives have been utilized in synthetic chemistry for the development of various compounds with potential biological activities. For example, the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents demonstrates the versatility of N-(benzo[d]thiazol-6-yl)benzamide in creating compounds with significant antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activities (Bikobo et al., 2017).
Antimicrobial Activity
The antimicrobial potential of compounds derived from N-(benzo[d]thiazol-6-yl)benzamide has been a subject of interest. Studies have shown that certain derivatives exhibit potent antimicrobial activity, offering a promising avenue for the development of new antimicrobial agents. For instance, derivatives synthesized from N-(benzo[d]thiazol-6-yl)benzamide demonstrated significant inhibitory effects against various pathogens, indicating their potential as antimicrobial agents (Narayana et al., 2004).
Material Science and Sensor Applications
In material science, N-(benzo[d]thiazol-6-yl)benzamide derivatives have been explored for their potential in creating new materials with unique properties. For example, the synthesis and characterization of new N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators highlight the role of methyl functionality and S⋯O interaction in gelation behavior, opening new avenues for the development of novel materials with potential applications in various fields (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
N-(1,3-benzothiazol-6-yl)benzamide, also known as N-(benzo[d]thiazol-6-yl)benzamide, is a complex compound with a wide range of potential targets. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
It is suggested that benzothiazole derivatives interact with their targets, leading to changes in the normal functioning of these targets, which could result in the observed biological effects .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2 .
Result of Action
Benzothiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)18-9-15-12/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCSEOAIFGSAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.